molecular formula C17H18N2O4S B2994376 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide CAS No. 922010-56-8

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Numéro de catalogue: B2994376
Numéro CAS: 922010-56-8
Poids moléculaire: 346.4
Clé InChI: HYQMVEBKQNGXLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located in the brain, and it plays a vital role in the function of the central nervous system. It is involved in a variety of neurological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to the receptor and inhibits its activity, thereby modulating the signaling pathways that are regulated by this receptor.

Activité Biologique

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C18H22N2O5S
  • Molecular Weight : 378.44 g/mol
  • CAS Number : 922108-37-0

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. Key mechanisms include:

  • Inhibition of Angiogenesis : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds can inhibit angiogenesis, a critical process in tumor growth and metastasis. The compound's ability to modulate vascular endothelial growth factor (VEGF) signaling pathways has been documented .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This property is essential for protecting cellular components from damage caused by free radicals .
  • Anti-diabetic Effects : Preliminary studies suggest that the compound may have potential in managing diabetes by inhibiting advanced glycation end-products (AGEs), which are implicated in diabetic complications .

Case Studies and Experimental Evidence

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively reduces cell proliferation in certain cancer cell lines by inducing apoptosis. The compound was shown to decrease the viability of human breast cancer cells significantly when tested at varying concentrations .
  • Antioxidant Activity Assays : The compound's antioxidant capacity was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay and DPPH radical scavenging methods. Results indicated a dose-dependent increase in antioxidant activity, suggesting its potential use as a dietary supplement or therapeutic agent to combat oxidative stress-related diseases .
  • Diabetes Management : In studies examining the effects on AGEs formation, the compound demonstrated a significant inhibitory effect on the glycation of proteins in vitro. This suggests a protective role against diabetic complications, warranting further investigation into its potential as an anti-diabetic agent .

Data Table

Biological ActivityMechanismReference
Angiogenesis InhibitionModulation of VEGF signaling
Antioxidant ActivityFree radical scavenging
Anti-diabetic EffectsInhibition of AGEs formation

Propriétés

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-19-14-7-5-6-8-16(14)23-15-10-9-12(11-13(15)17(19)20)18-24(21,22)4-2/h5-11,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQMVEBKQNGXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.